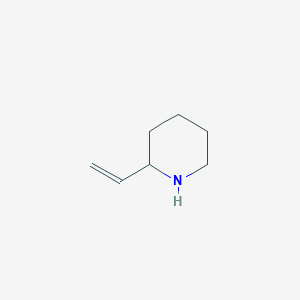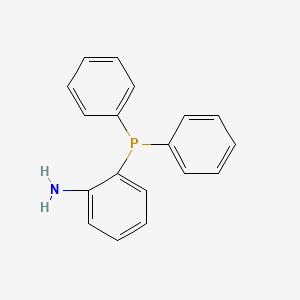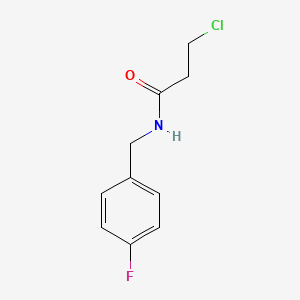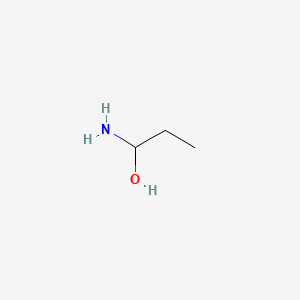
3-Methoxypyrrolidine
描述
3-Methoxypyrrolidine is an organic compound with the molecular formula C5H11NO. It is a colorless liquid characterized by a faint odor. This compound is a derivative of pyrrolidine, where a methoxy group is attached to the third carbon of the pyrrolidine ring. It is widely recognized for its role as a chiral intermediate in organic synthesis, making it a valuable building block in the production of pharmaceuticals and other fine chemicals .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxypyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This method ensures the efficient formation of this compound with high yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing .
化学反应分析
Types of Reactions: 3-Methoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions often require a base like sodium hydroxide to facilitate the substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used
科学研究应用
3-Methoxypyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: It is utilized in the production of fine chemicals, polymers, and specialty materials
作用机制
The mechanism of action of 3-Methoxypyrrolidine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Pyrrolidine: The parent compound of 3-Methoxypyrrolidine, lacking the methoxy group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
3-Hydroxypyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.
Comparison: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility in organic solvents and influences its reactivity in chemical reactions. Compared to pyrrolidine, this compound exhibits different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and chemical synthesis .
属性
IUPAC Name |
3-methoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWNUQAQPAYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463233 | |
| Record name | 3-methoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62848-20-8 | |
| Record name | 3-methoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stereochemical considerations in synthesizing 3-Methoxypyrrolidine derivatives?
A1: The synthesis of enantiopure 3-Methoxypyrrolidines can be achieved with high stereocontrol. For instance, a study demonstrated the stereodivergent synthesis of these compounds from 3,6-Dihydro-2H-1,2-oxazines. [] This method allows for the selective synthesis of either enantiomer, which is crucial for investigating their biological activities as the different enantiomers often exhibit different pharmacological profiles.
Q2: How does the structure of this compound derivatives influence their reactivity with Grignard reagents?
A2: Research indicates that the addition of Grignard reagents to malimides, which are precursors to 3-Methoxypyrrolidines, occurs regioselectively at the alpha-carbonyl group. [] This selectivity is attributed to the preferential chelation of the Grignard reagent to this specific carbonyl group. Interestingly, the reaction proceeds via an unusual trans-addition pathway, dictated by the rigid five-membered ring structure of the malimide. Notably, the presence of bulky substituents, such as a tert-butyldimethylsilyloxy (TBDMS) group, can significantly impact the regioselectivity due to steric hindrance and electronic effects.
Q3: Can this compound derivatives be used as chiral building blocks in the synthesis of complex natural products?
A3: Yes, the inherent chirality of 3-Methoxypyrrolidines makes them valuable chiral building blocks. For example, a study highlighted their use in the stereocontrolled synthesis of the indolizidine alkaloid skeleton. [] The researchers utilized a (3S)-3-Methoxypyrrolidine derivative in a convergent synthetic strategy to access the desired alkaloid framework with the correct stereochemistry. This approach demonstrates the potential of these derivatives in constructing complex molecules with important biological activities.
Q4: What is known about the pharmacological profile of this compound derivatives?
A4: Research has focused on specific derivatives like (3S)-3-(2,3-difluorophenyl)-3-Methoxypyrrolidine (IRL752). [] This compound exhibits a unique pharmacological profile, preferentially enhancing catecholamine transmission in the cortex. Studies demonstrate its ability to normalize tetrabenazine-induced hypoactivity and improve cognitive performance in object recognition and reversal learning tests, suggesting potential therapeutic applications in conditions involving cognitive impairment, such as Parkinson's disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


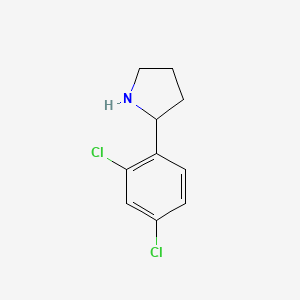
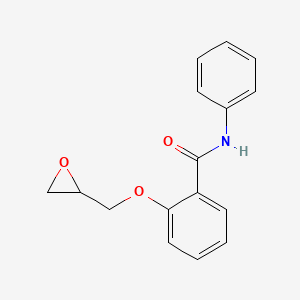

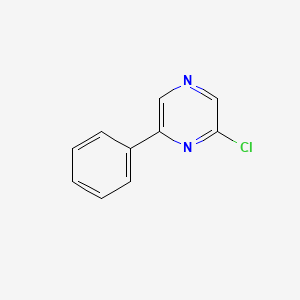
![3-[(4-{9-[4-(3-CARBOXYPROPANAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B1366305.png)
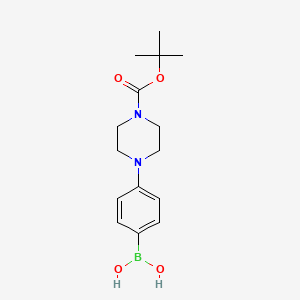
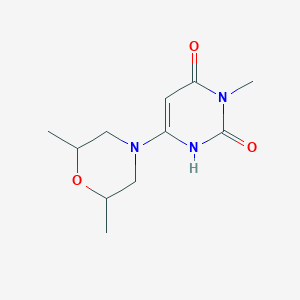
![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)
